molecular formula C17H13FN2O2 B13884979 5-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one

5-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one

Katalognummer: B13884979
Molekulargewicht: 296.29 g/mol
InChI-Schlüssel: QSWFIAYJBLSCQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a benzyl group and a fluorohydroxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one typically involves the condensation of appropriate benzyl and fluorohydroxyphenyl precursors with a pyrimidine core. One common method involves the use of benzyl bromide and 3-fluoro-4-hydroxybenzaldehyde as starting materials. These are reacted with a pyrimidine derivative under basic conditions to form the desired product. The reaction is typically carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 3-(3-fluoro-4-oxophenyl)pyrimidin-4-one.

    Reduction: Formation of 5-benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidine.

    Substitution: Formation of 5-benzyl-3-(3-substituted-4-hydroxyphenyl)pyrimidin-4-one.

Wissenschaftliche Forschungsanwendungen

5-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 5-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorohydroxyphenyl group can form hydrogen bonds and other interactions with amino acid residues in the target protein, leading to its inhibitory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Fluoro-4-hydroxyproline: Another fluorohydroxyphenyl compound with different biological activities.

    Benzyl alcohol, 3-benzyloxy-4-fluoro-: A structurally related compound with different functional groups.

Uniqueness

5-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a benzyl group and a fluorohydroxyphenyl group makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C17H13FN2O2

Molekulargewicht

296.29 g/mol

IUPAC-Name

5-benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one

InChI

InChI=1S/C17H13FN2O2/c18-15-9-14(6-7-16(15)21)20-11-19-10-13(17(20)22)8-12-4-2-1-3-5-12/h1-7,9-11,21H,8H2

InChI-Schlüssel

QSWFIAYJBLSCQO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC2=CN=CN(C2=O)C3=CC(=C(C=C3)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.